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Compound of Interest

Compound Name: Oxazolidine, 2-methyl-2-phenyl-

Cat. No.: B3055594

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-
methyl-2-phenyl-oxazolidine. The document details predicted spectroscopic data based on the
analysis of related compounds and established principles of spectroscopic interpretation. It also
includes comprehensive experimental protocols for acquiring such data, aimed at professionals
in research and drug development.

Chemical Structure and Overview

2-Methyl-2-phenyl-oxazolidine is a heterocyclic compound belonging to the oxazolidine family.
Its structure consists of a five-membered ring containing both nitrogen and oxygen atoms,
substituted at the 2-position with both a methyl and a phenyl group. This structure is of interest
in medicinal chemistry and organic synthesis due to the prevalence of the oxazolidine core in
various biologically active molecules.

Figure 1. Chemical Structure of 2-Methyl-2-Phenyl-Oxazolidine

Predicted Spectroscopic Data

Due to the limited availability of published spectra specifically for 2-methyl-2-phenyl-
oxazolidine, the following data tables are based on predicted values derived from spectral data
of analogous structures and general principles of spectroscopy.

'H NMR Spectroscopy Data (Predicted)
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Table 1: Predicted *H NMR Chemical Shifts for 2-Methyl-2-Phenyl-Oxazolidine

Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

-CHs (at C2) 16-1.8 Singlet 3H

-CH2- (at C5) 3.8-4.2 Multiplet 2H

-CH:z- (at C4) 3.0-34 Multiplet 2H

N-H 1.5- 2.5 (broad) Singlet 1H

Phenyl-H 72-75 Multiplet 5H

Note: The solvent used for NMR analysis will affect the chemical shifts, particularly for the N-H
proton.

3C NMR Spectroscopy Data (Predicted)

Table 2: Predicted 3C NMR Chemical Shifts for 2-Methyl-2-Phenyl-Oxazolidine

Carbon Predicted Chemical Shift (6, ppm)
-CHs (at C2) 25-30

C-2 95 - 105

C-4 45 - 55

C-5 65-75

Phenyl C-ipso 140 - 150

Phenyl C-ortho 125-130

Phenyl C-meta 128 - 132

Phenyl C-para 127 - 131

Infrared (IR) Spectroscopy Data (Predicted)
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Table 3: Predicted IR Absorption Bands for 2-Methyl-2-Phenyl-Oxazolidine

. Predicted Absorption )
Functional Group - ( » Intensity
ange (cm~

N-H Stretch 3300 - 3500 Medium, Broad
C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=C Stretch (Aromatic) 1450 - 1600 Medium to Strong
C-N Stretch 1180 - 1360 Medium

C-O Stretch 1000 - 1300 Strong

Mass Spectrometry (MS) Data (Predicted)

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Methyl-2-Phenyl-Oxazolidine

m/z Predicted Fragment
177 [M]* (Molecular lon)
162 [M - CHs]*

105 [CeHsCO]*

77 [CeHs]*

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of
2-methyl-2-phenyl-oxazolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3055594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCIs).

L

Transfer solution to an NMR tube.

\
\

Data\écquisition

Place NMR tube in the spectrometer.

l

Lock on the deuterium signal and shim the magnetic field.

l

Acquire *H NMR spectrum.

l

Acquire 3C NMR spectrum.

Data Pr$cessing

Fourier transform the Free Induction Decay (FID).

:

Phase the spectrum and correct the baseline.

l

Calibrate the chemical shift scale using the solvent peak or TMS.

l

Integrate the peaks in the *H spectrum.

Click to download full resolution via product page

Figure 2. Experimental Workflow for NMR Spectroscopy
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A sample of approximately 5-10 mg of 2-methyl-2-phenyl-oxazolidine is dissolved in a suitable
deuterated solvent, such as chloroform-d (CDCIs), in a standard 5 mm NMR tube.[1] The
spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher for *H
NMR.[1] For 8C NMR, a sufficient number of scans should be acquired to obtain a good signal-
to-noise ratio.[2] The data is then processed by Fourier transformation, phasing, and baseline
correction. Chemical shifts are referenced to the residual solvent peak or an internal standard
like tetramethylsilane (TMS).[3]

Infrared (IR) Spectroscopy
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Sample Preparation (Thin Film)

Dissolve a small amount of sample in a volatile solvent (e.g., CHz2Cl2).

:

Apply a drop of the solution to a salt plate (e.g., KBr).

:

Allow the solvent to evaporate, leaving a thin film.

Data Acvquisition

Place the salt plate in the sample holder of the FT-IR spectrometer.

i

Acquire a background spectrum.

i

Acquire the sample spectrum.

Data Processing

Subtract the background spectrum from the sample spectrum.

i

Identify and label the major absorption peaks.

Click to download full resolution via product page

Figure 3. Experimental Workflow for FT-IR Spectroscopy
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For a solid sample, a thin film can be prepared by dissolving a small amount of the compound
in a volatile solvent, applying a drop to a salt plate (e.g., KBr or NaCl), and allowing the solvent
to evaporate.[4][5] Alternatively, a KBr pellet can be prepared by grinding the sample with dry
KBr and pressing the mixture into a disc.[6] The spectrum is recorded using a Fourier
Transform Infrared (FT-IR) spectrometer.[7] A background spectrum of the empty sample
compartment is typically recorded and subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)
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Sample Preparation

Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile).

:

Dilute the solution to an appropriate concentration (e.g., 1 mg/mL).

Mass Analysis

Introduce the sample into the ion source (e.g., via direct infusion or GC/LC).

i

lonize the sample (e.g., using Electron Impact - El).

i

Separate the ions based on their mass-to-charge ratio (m/z).

i

Detect the separated ions.

Data Processing

Generate a mass spectrum (plot of ion intensity vs. m/z).

i

Identify the molecular ion and major fragment peaks.

Click to download full resolution via product page

Figure 4. Experimental Workflow for Mass Spectrometry
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A dilute solution of the sample in a volatile solvent is introduced into the mass spectrometer.[8]
Electron Impact (El) is a common ionization technique for this type of molecule, which involves
bombarding the sample with a high-energy electron beam.[9] This causes the molecule to
ionize and fragment. The resulting ions are separated by a mass analyzer based on their mass-
to-charge (m/z) ratio and detected.[10] The resulting mass spectrum provides information about
the molecular weight and the structure of the fragments.[11]

Conclusion

The spectroscopic characterization of 2-methyl-2-phenyl-oxazolidine can be effectively
achieved through a combination of *H NMR, 13C NMR, IR, and mass spectrometry. While
experimental data for this specific compound is not readily available in the literature, this guide
provides a comprehensive set of predicted data and detailed experimental protocols to enable
its thorough analysis. These spectroscopic techniques, when used in conjunction, provide a
powerful toolkit for the structural elucidation and purity assessment of 2-methyl-2-phenyl-
oxazolidine, which is crucial for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-phenyl-oxazolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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